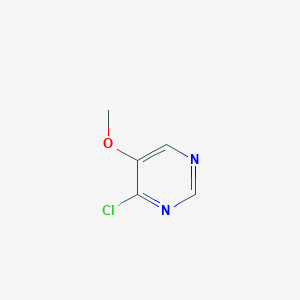

4-Chloro-5-methoxypyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMIYYREUVYVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451598 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-85-2 | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 5 Methoxypyrimidine and Its Derivatives

Strategic Approaches to Pyrimidine (B1678525) Ring Functionalization

The reactivity of the pyrimidine ring in 4-chloro-5-methoxypyrimidine is significantly influenced by its substituents. The chlorine atom and the methoxy (B1213986) group play distinct yet complementary roles in directing the synthetic outcomes.

Chlorine Atom as a Strategic Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyrimidine ring serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of nucleophiles. The pyrimidine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups.

In SNAr reactions involving chloro-substituted pyrimidines, a nucleophile attacks the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrimidine ring nitrogens. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. allen.in

The general order of leaving group ability in SNAr is often the reverse of that seen in aliphatic nucleophilic substitution, with fluoride (B91410) being a surprisingly good leaving group. masterorganicchemistry.com However, the chloro group in compounds like this compound is highly effective for these transformations. For instance, the chlorine atom can be readily displaced by nucleophiles such as amines or alcohols to create a diverse range of derivatives. evitachem.com

Methoxy Group as a Modulating Substituent in Pyrimidine Synthesis

The methoxy group at the 5-position of the pyrimidine ring acts as a modulating substituent, influencing the electronic properties and reactivity of the molecule. While a methoxy group is generally considered electron-donating through resonance, its effect in N-heteroaromatic systems can be more complex. In some cases, a methoxy group positioned meta to the reaction site can have a deactivating effect on nucleophilic substitution reactions. wiley.com This has been observed in the methoxydechlorination of certain pyridine (B92270) and pyrimidine derivatives, where the methoxy group reduces the rate of chloride displacement. wiley.com

Precursor Chemistry and High-Yield Synthesis Routes

The efficient synthesis of this compound and its derivatives relies heavily on the availability of suitable precursors and optimized reaction pathways.

Derivatization from Dihydroxypyrimidine Precursors via Chlorination

A common and effective strategy for the synthesis of chloropyrimidines involves the chlorination of dihydroxypyrimidine precursors. For the synthesis of related dichlorinated pyrimidines like 4,6-dichloro-5-methoxypyrimidine (B156074), 5-methoxy-4,6-dihydroxypyrimidine disodium (B8443419) salt is used as a starting material. google.com This precursor is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. google.com

The reaction is typically carried out by heating the dihydroxypyrimidine precursor with an excess of POCl₃, which can also serve as the solvent. The use of the disodium salt of the dihydroxypyrimidine can enhance its solubility in the reaction medium. After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure, followed by an aqueous workup and extraction to isolate the chlorinated product. google.com An alternative, potentially safer, method utilizes phosphorus trichloride (B1173362) (PCl₃) as the chlorinating agent.

For the specific synthesis of this compound, a relevant precursor would be 5-methoxyuracil (B140863) (5-methoxy-2,4-dihydroxypyrimidine). Chlorination of 5-methoxyuracil with a suitable chlorinating agent would be a direct route to the corresponding dichlorinated intermediate, 2,4-dichloro-5-methoxypyrimidine (B27636), which can then be selectively functionalized. moutainchem.ru

| Starting Material | Chlorinating Agent | Product | Yield (%) | Conditions |

| 5-methoxy-4,6-dihydroxypyrimidine disodium | POCl₃ | 4,6-dichloro-5-methoxypyrimidine | 61.3 | 65°C, 1.5 hours |

| 4,6-dihydroxy-5-methoxypyrimidine sodium | PCl₃ | 4,6-dichloro-5-methoxypyrimidine | Not specified | Reflux at 110–120°C for 2–6 hours |

Utilization of 2-Chloro-4-methoxypyrimidine (B1349098) in Esterification Reactions

While the primary focus is on this compound, the reactivity of related isomers such as 2-chloro-4-methoxypyrimidine provides valuable insights into the synthetic possibilities of this class of compounds. For instance, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate can be synthesized from 2-chloro-4-methoxypyrimidine. This reaction typically involves the introduction of an ester group at the 5-position. The chlorine atom in such compounds remains a reactive site for nucleophilic substitution, and the ester group can undergo further transformations like hydrolysis. chemshuttle.com

A patented process describes the preparation of 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines. google.com This multi-step synthesis starts with the condensation of an O-methylisourea salt with an alkyl alkoxymethylenemalonate to form a 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine. google.com This intermediate is then chlorinated using thionyl chloride in dimethylformamide to yield the final 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine. google.com This demonstrates a viable route to introduce functionality at the 5-position prior to the chlorination step.

Catalytic Transformations in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the modern synthesis of complex heterocyclic molecules, including derivatives of this compound. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

For instance, the synthesis of 4-chloro-5-fluoro-6-methyl-2-phenylpyrimidine (B3070098) can be achieved through a Suzuki-Miyaura coupling reaction. This involves the reaction of a chlorofluorinated methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. Similarly, the synthesis of 2-chloro-4-(hept-1-en-1-yl)-5-methoxypyrimidine (B12515618) can be accomplished via a catalytic cross-coupling reaction using a palladium catalyst like Pd(PPh₃)₄. vulcanchem.com

Another important catalytic approach is the zinc chloride (ZnCl₂)-catalyzed three-component coupling reaction. researchgate.net This method allows for the one-pot synthesis of 4,5-disubstituted pyrimidine derivatives from a variety of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. researchgate.net This approach offers an efficient route to complex pyrimidine structures in a single step.

| Reaction Type | Catalyst | Reactants | Product |

| Suzuki-Miyaura Coupling | Palladium catalyst | 4-chloro-5-fluoro-6-methylpyrimidine, phenylboronic acid | 4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine |

| Cross-Coupling | Pd(PPh₃)₄ | 2-chloro-5-methoxypyrimidine derivative, heptenylboronic acid derivative | 2-chloro-4-(hept-1-en-1-yl)-5-methoxypyrimidine |

| Three-Component Coupling | ZnCl₂ | Enamine, triethyl orthoformate, ammonium acetate | 4,5-disubstituted pyrimidine |

Palladium-Catalyzed Coupling Strategies[6],[7],

Modern Industrial Production Methodologies

Scaling up the synthesis of fine chemicals like this compound from the laboratory to an industrial scale presents unique challenges. Modern production methodologies focus on maximizing efficiency, safety, and cost-effectiveness while minimizing environmental impact.

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemicals. smolecule.comsmolecule.com In a flow process, reagents are continuously pumped through a network of tubes and reactors. This approach offers several distinct advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid control of temperature, preventing hotspots and improving reaction selectivity.

Improved Safety: By minimizing the volume of hazardous materials and reactive intermediates at any given time, flow chemistry significantly reduces the risks associated with exothermic or unstable reactions.

Scalability and Automation: Production capacity can be easily scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). The process is highly amenable to automation, ensuring consistency and reproducibility.

Increased Efficiency: The precise control over reaction parameters often leads to higher yields, reduced reaction times, and cleaner product streams, simplifying purification. nbinno.comvulcanchem.com

The synthesis of pyrimidine derivatives is well-suited to flow chemistry, which allows for better management of reaction parameters in steps like chlorination or coupling reactions.

Regardless of whether a batch or flow process is used, the optimization of reaction parameters is critical for industrial-scale synthesis. Key parameters that are meticulously controlled to maximize yield and purity include:

Temperature: Many reactions in pyrimidine synthesis, such as nucleophilic substitutions or coupling reactions, are temperature-sensitive. Maintaining an optimal temperature range (e.g., 80-100°C for certain coupling steps) is crucial for maximizing the reaction rate while minimizing the formation of by-products.

Catalyst Loading: In palladium-catalyzed reactions, minimizing the amount of the expensive catalyst is a primary economic driver. Optimization studies aim to find the lowest possible catalyst loading that maintains a high yield and acceptable reaction time. google.com Loadings of less than 1-2 mol% are often targeted and achieved in industrial settings.

Solvent and Base Selection: The choice of solvent affects reagent solubility and reactivity. The base used in coupling reactions is critical for the transmetalation and catalyst regeneration steps. The interplay between the solvent and base must be optimized for each specific transformation.

Reactant Concentration: Controlling the concentration and feed rates of reactants is essential for ensuring stoichiometry is maintained throughout the reaction, which helps to maximize the conversion of the limiting reagent and simplify downstream purification.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Chloro 5 Methoxypyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine core's susceptibility to nucleophilic attack is a cornerstone of its chemistry. The electron-deficient nature of the ring, particularly at the 4- and 6-positions, facilitates the displacement of leaving groups like chlorine.

The amination of halopyrimidines can proceed through several mechanistic pathways, including direct nucleophilic substitution (SNAr), the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), and cine-substitution. wikipedia.orgwur.nl

The SN(ANRORC) mechanism is a notable pathway in the amination of certain pyrimidine derivatives, particularly with strong nucleophiles like amide ions. wikipedia.org This mechanism involves the initial addition of the nucleophile to a carbon atom that does not bear the leaving group. For instance, in the reaction of 4-halopyrimidines with potassium amide, the amide ion can attack the C-2 or C-6 position, leading to the opening of the pyrimidine ring to form an open-chain intermediate. wur.nl Subsequent recyclization and elimination of the halide ion result in the formation of the corresponding aminopyrimidine. wikipedia.orgwur.nl Isotopic labeling studies have been instrumental in confirming this pathway, demonstrating that a ring nitrogen atom can be expelled and replaced by the nitrogen from the nucleophile. wikipedia.org

Cine-substitution involves the amination at a position adjacent to the one originally bearing the halogen. This pathway often proceeds through a hetaryne intermediate, which is formed by the elimination of hydrogen halide from the starting material. wur.nl The subsequent addition of the amine to the hetaryne can lead to the formation of a product where the amino group is on a different carbon atom than the original halogen. wur.nl

Tele-substitution describes a substitution reaction where the incoming nucleophile attacks a position further away from the leaving group.

While direct SNAr is a common pathway, the reaction conditions and the specific substituents on the pyrimidine ring can favor these alternative mechanistic routes. For instance, the reaction of 4-chloro-5-methoxypyrimidine with piperazine (B1678402) has been shown to proceed via nucleophilic substitution to yield 1-(5-methoxy-4-pyrimidinyl)piperazine. googleapis.com

Table 1: Mechanistic Pathways in Amination of Halopyrimidines

| Mechanism | Description | Key Intermediates |

|---|---|---|

| SNAr | Direct displacement of the halide by the amine. | Meisenheimer complex |

| SN(ANRORC) | Addition of Nucleophile, Ring Opening, and Ring Closure. | Open-chain nitrile |

| Cine-substitution | Substitution at a position adjacent to the leaving group. | Hetaryne |

Thiolation and Alkoxylation Reactions

The chlorine atom at the 4-position of this compound can be readily displaced by sulfur and oxygen nucleophiles.

Thiolation reactions introduce a sulfur-containing functional group. These reactions are typically carried out with a thiol in the presence of a base.

Alkoxylation involves the substitution of the chlorine atom with an alkoxy group. This is a common reaction for halopyrimidines and is generally achieved by reacting the substrate with an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727). scialert.netechemi.com The reactivity of halopyrimidines towards alkoxides is well-established, with the 4-position being particularly susceptible to substitution. thieme-connect.de For example, the reaction of 4,6-dichloropyrimidine (B16783) with one equivalent of sodium methoxide selectively yields 4-chloro-6-methoxypyrimidine (B185298). echemi.com This highlights the higher reactivity of the 4-position compared to the 2-position in nucleophilic substitution reactions. stackexchange.com

The nature of the halogen substituent (F, Cl, Br, I) at the 4-position significantly influences the rate and selectivity of nucleophilic substitution reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com

Generally, in nucleophilic aromatic substitution (SNAr) on activated aryl systems, the leaving group order is F > Cl ≈ Br > I. researchgate.net However, the reactivity can be influenced by the specific nucleophile and reaction conditions. For halopyrimidines, the strength of the carbon-halogen bond and the stability of the departing halide ion are key factors. masterorganicchemistry.com The C-F bond is the strongest, while the C-I bond is the weakest. Conversely, the iodide ion is the most stable and weakest base among the halides, making it an excellent leaving group. masterorganicchemistry.com

In the context of 4-halopyrimidines, while fluoride (B91410) is a poor leaving group in many aliphatic substitutions due to the strong C-F bond, its high electronegativity can activate the ring towards nucleophilic attack, sometimes leading to enhanced reactivity in SNAr reactions. masterorganicchemistry.comresearchgate.net For chlorine, bromine, and iodine, the leaving group ability generally increases down the group (I > Br > Cl) due to increasing stability of the halide anion. libretexts.orgmasterorganicchemistry.com This trend can influence the selectivity of reactions, especially when multiple potential leaving groups are present in the molecule.

Table 2: Properties of Halogen Leaving Groups

| Halogen | Bond Strength (C-X) | Basicity of X⁻ | Leaving Group Ability |

|---|---|---|---|

| F | Strongest | Strongest | Poorest |

| Cl | ↓ | ↓ | ↓ |

| Br | ↓ | ↓ | ↓ |

| I | Weakest | Weakest | Best |

Reduction Chemistry of this compound and its Functional Groups

The reduction of this compound can target either the chloro substituent or the pyrimidine ring itself, depending on the reducing agent and reaction conditions.

The reduction of the chloro group in chloropyrimidines is a common transformation. Catalytic hydrogenation is a widely used method for the dehalogenation of chloropyrimidines. oregonstate.edu This process typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.netoregonstate.edu The reduction of the chloro group can lead to the formation of the corresponding pyrimidine.

The reduction of a related compound, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, with lithium aluminum hydride (LiAlH₄) has been shown to reduce the ester group to a primary alcohol, yielding 2-chloro-4-methoxypyrimidine-5-methanol. This indicates that under certain conditions, other functional groups can be reduced while the chloro and methoxy (B1213986) groups on the pyrimidine ring remain intact.

Selective reduction is crucial for the synthesis of complex pyrimidine derivatives. The choice of catalyst and reaction conditions can allow for the selective removal of a chloro substituent without affecting other parts of the molecule. For instance, in the catalytic dehalogenation of dichloropyrimidines, controlling the amount of hydrogen uptake can prevent the reduction of the pyrimidine ring itself. oregonstate.edu The use of a specific base, such as magnesium oxide, has been found to be effective in controlling the reaction and achieving selective dehalogenation. oregonstate.edu

Furthermore, the reactivity of different chloro-positions on the pyrimidine ring can be exploited for selective reduction. In dichloropyrimidines, the chlorine at the 4-position is generally more reactive than the one at the 2-position, allowing for selective monodehalogenation. oregonstate.edu

Reduction to Alcohol and Amine Derivatives[5],[1],

Oxidation Chemistry of Methoxy-Substituted Pyrimidines

The methoxy group on the pyrimidine ring is susceptible to oxidation, which can lead to the formation of valuable aldehyde and carboxylic acid derivatives. This transformation is a key step in the functionalization of the pyrimidine core, enabling the synthesis of a diverse range of more complex molecules.

The oxidation of the methoxy group in methoxy-substituted pyrimidines can be achieved using various oxidizing agents. For instance, the methoxy group can be converted to a carboxylic acid. In a related compound, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, treatment with potassium permanganate (B83412) (KMnO₄) in acidic aqueous conditions successfully oxidizes the methoxy group to a carboxylic acid, yielding ethyl 2-chloro-4-carboxypyrimidine-5-carboxylate. Another method involves the use of chromium trioxide (CrO₃) in acetone (B3395972) to oxidize an ester group to a carboxylic acid, forming 2-chloro-4-methoxypyrimidine-5-carboxylic acid.

The following table summarizes the oxidation reactions of related methoxy-substituted pyrimidines:

| Starting Material | Oxidizing Agent/Conditions | Product | Yield | Reference |

| Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | KMnO₄ / acidic aqueous | Ethyl 2-chloro-4-carboxypyrimidine-5-carboxylate | 63% | |

| Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | CrO₃ / acetone | 2-Chloro-4-methoxypyrimidine-5-carboxylic acid | 58% |

These transformations highlight the utility of oxidation reactions in modifying the pyrimidine scaffold, providing access to key functional groups for further synthetic elaborations.

Investigating Unexpected Reaction Outcomes and Their Mechanistic Basis

The study of chemical reactions often reveals unexpected outcomes that challenge established mechanistic paradigms. In the realm of pyrimidine chemistry, particularly in nucleophilic aromatic substitution (SNAr) reactions, the formation of disubstituted products from monosubstituted precursors and the intricate roles of reaction intermediates provide fertile ground for mechanistic investigation.

In the context of SNAr reactions on the pyrimidine ring, the selective substitution of one leaving group over another is a critical aspect for controlled synthesis. However, instances of disubstitution, where a second leaving group is unexpectedly displaced, have been observed. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the expected product would be the 6-alkoxy-4-alkylamine-5-nitropyrimidine. chemrxiv.org Instead, under mild conditions, the formation of the dialkylamine disubstituted product is preferentially observed. chemrxiv.org This suggests that after the initial substitution of the chlorine atom, the resulting monosubstituted pyrimidine is highly activated towards a second substitution, this time displacing the alkoxy group. chemrxiv.org

This unexpected reactivity has been attributed to the electronic effects of the substituents on the pyrimidine ring. rsc.org When a primary amine reacts with a pyrimidine containing both a chlorine atom and an alkoxy group, the chlorine is typically the better leaving group. chemrxiv.orgrsc.org However, once the first substitution with the amine has occurred, the resulting amino group can influence the reactivity of the remaining alkoxy group, making it a better leaving group in the subsequent reaction step. chemrxiv.orgrsc.org This phenomenon has been explored to develop new synthetic routes for disubstituted pyrimidines under mild conditions, which can then be used to generate libraries of purine (B94841) derivatives for drug discovery. chemrxiv.orgrsc.org

A study on the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides also reported unexpected products resulting from intramolecular SNAr cyclization and subsequent fragmentation. nih.govwiley.com These findings underscore the complex reactivity patterns that can emerge in polysubstituted pyrimidine systems.

The following table provides an overview of reaction conditions leading to disubstituted products:

| Starting Material | Reagent | Conditions | Unexpected Product | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidines | Primary amines | Mild conditions | Dialkylamine disubstituted product | chemrxiv.org |

| 6-Chloro-5-hydroxy-4-aminopyrimidines | Aminoalkyl chlorides | - | Products of intramolecular SNAr cyclization and fragmentation | nih.govwiley.com |

The mechanism of SNAr reactions is a subject of ongoing investigation, with the role of intermediates such as Meisenheimer complexes being a key point of discussion. researchgate.netfrontiersin.org A Meisenheimer complex is an anionic σ-adduct formed by the nucleophilic attack on the aromatic substrate. frontiersin.org For a long time, these complexes were widely assumed to be intermediates in all SNAr reactions. researchgate.net However, recent evidence suggests that in some cases, the reaction may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate. chemrxiv.orgresearchgate.net

Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shed light on the intricate mechanistic details. chemrxiv.orgrsc.org These studies suggest the formation of pre-reactive molecular complexes, a phenomenon not commonly reported in SNAr reactions, which precede the transition state and can facilitate the reaction. chemrxiv.orgrsc.org The formation of these complexes was observed when the leaving group was an alkoxy group, but not when it was a chlorine atom, suggesting that the first substitution (of chlorine) may occur through a concerted mechanism, while the second (of the alkoxy group) proceeds via a stepwise mechanism involving these pre-reactive and Meisenheimer complexes. chemrxiv.org

The stability of the Meisenheimer complex is influenced by the electron-withdrawing nature of the substituents on the pyrimidine ring. nih.gov The presence of groups like the nitro group can stabilize the negative charge in the Meisenheimer intermediate, making the stepwise pathway more favorable. frontiersin.orgoregonstate.edu Conversely, for systems with good leaving groups and highly nucleophilic amines, the intermediate may be less stable, and the reaction could proceed through a concerted route with a single transition state. frontiersin.org

Further research is needed to fully understand the role of pre-reactive and Meisenheimer complexes in the kinetics and mechanisms of SNAr reactions involving this compound and its derivatives. chemrxiv.orgrsc.org This knowledge is crucial for predicting reaction outcomes and designing more efficient synthetic strategies.

Advanced Derivatization Chemistry of 4 Chloro 5 Methoxypyrimidine

Regioselective Functionalization Strategies

The ability to selectively modify specific positions on the 4-chloro-5-methoxypyrimidine ring is crucial for constructing diverse molecular architectures. The inherent electronic nature of the substituted pyrimidine (B1678525) directs the regioselectivity of different chemical reactions, enabling targeted modifications at each of the C2, C4, C5, and C6 positions.

Modifications at the 2-Position

The C2 position of the pyrimidine ring, situated between the two nitrogen atoms, can be functionalized through several strategies. While less reactive towards standard nucleophilic aromatic substitution compared to the C4 position, it can be targeted using metal-catalyzed cross-coupling reactions or by activation with specific reagents.

For instance, zincation of pyrimidines using TMPZnCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) has been shown to achieve rare and unprecedented regioselectivity for the C2 position on an unsubstituted pyrimidine ring. nih.gov This method allows for the introduction of various functional groups after quenching with electrophiles. nih.gov For example, a C2-zincated pyrimidine can react with iodine to produce a 2-iodopyrimidine, which can then undergo a Sonogashira cross-coupling with an alkyne. nih.gov While not demonstrated specifically on this compound, this methodology highlights a potential pathway for C2 functionalization.

In related systems, such as 2-chloro-5-methoxy-4-methylpyrimidine, the chlorine atom at the C2 position is susceptible to nucleophilic substitution by amines, thiols, or alkoxides and can participate in palladium-catalyzed coupling reactions like the Suzuki-Miyaura reaction. This suggests that if the substitution pattern were reversed, the C2 position on a this compound could potentially undergo similar transformations, such as Sonogashira or Suzuki-Miyaura couplings, to introduce ethynyl (B1212043) or aryl groups, respectively.

Modifications at the 4-Position

The 4-position is the most activated site for nucleophilic aromatic substitution (SNAr) due to the presence of the chlorine atom, a good leaving group, and the electron-withdrawing effect of the adjacent nitrogen atoms. evitachem.com This high reactivity allows for the straightforward introduction of a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, typically in polar aprotic solvents. biomedpharmajournal.org This is a common and efficient method for introducing diversity at this position. For example, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with an amine like cyclopentylamine (B150401) results in the high-yield formation of the monoamino derivative, where one of the chloro groups is selectively replaced. researchgate.net Similarly, treatment of a 4-chloropyrimidine (B154816) derivative with sodium phenoxide or sodium thiophenoxide in DMF leads to the respective ether or thioether products. biomedpharmajournal.org

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | R-NH₂, base (e.g., DIPEA), polar aprotic solvent | 4-Aminopyrimidine derivative | |

| Thiols | R-SH, base (e.g., NaH, K₂CO₃), DMF | 4-Thioetherpyrimidine derivative | biomedpharmajournal.orgacsgcipr.org |

| Alcohols/Alkoxides | R-OH, base or NaOR, polar solvent | 4-Alkoxypyrimidine derivative | evitachem.com |

| Hydrazines | Benzylhydrazine, DMF | 4-Hydrazinylpyrimidine derivative | biomedpharmajournal.org |

Modifications at the 5-Position

Functionalization at the C5 position can be achieved through two primary routes: modification of the existing methoxy (B1213986) group or direct C-H activation and functionalization of the carbon atom.

Directed Ortho-Metalation: The methoxy group can act as a directing group for metalation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) can selectively deprotonate the C5 position. researchgate.netresearchgate.net This generates a potent 5-lithiopyrimidine intermediate that can be trapped with various electrophiles to introduce new substituents. researchgate.netclockss.org This strategy has been successfully applied to 4-chloro-6-methoxypyrimidines to introduce iodo groups (by quenching with iodine) or to form carbon-carbon bonds by reacting with aldehydes or propanedinitrile derivatives. researchgate.netresearchgate.netclockss.org

Demethylation: The methoxy group can be cleaved to reveal a 5-hydroxypyrimidine. This transformation is typically achieved using strong acids or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then be used as a handle for further modifications, such as O-alkylation, to introduce a different alkoxy group. researchgate.net This two-step sequence (demethylation followed by alkylation) provides access to a wide array of 5-alkoxy derivatives. researchgate.net

Modifications at the 6-Position

The C6 position, bearing a hydrogen atom, is generally less reactive than the other positions. Functionalization typically requires C-H activation strategies or starting from a pre-functionalized precursor like 4,6-dichloro-5-methoxypyrimidine.

In substrates such as 4,6-dichloro-5-methoxypyrimidine, the C6 position is activated for both nucleophilic substitution and cross-coupling reactions. While the C4 position is generally more reactive towards nucleophilic attack, careful control of reaction conditions can allow for sequential or selective functionalization. For example, Suzuki-Miyaura reactions can be performed at the C6 position using a palladium catalyst like Pd(PPh₃)₄ to introduce aryl groups.

Direct C-H metalation at the C6 position of a this compound is more challenging due to competing metalation at the more activated C5 position. However, studies on related pyrimidines, such as 2-chloro-4-(methylthio)pyrimidine, have shown that selective magnesiation at C6 is possible using TMPMgCl·LiCl, allowing for subsequent trapping with electrophiles. uni-muenchen.de This suggests that with the right choice of directing groups and metalating agents, selective functionalization at C6 could be achievable.

Formation of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are prominent scaffolds in many biologically active molecules. The formation of these systems often involves a sequence of reactions that utilize the functionalities at the C4 and C5 positions to construct a new ring.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The pyrido[2,3-d]pyrimidine core is a key structural motif found in numerous compounds with significant biological activities, including kinase inhibitors. nih.govmdpi.com One effective strategy to construct this fused system from a pyrimidine precursor involves building the pyridine (B92270) ring onto the pyrimidine core.

A documented method starts with the C5-lithiation of a 4-chloro-6-methoxypyrimidine (B185298) using LDA. clockss.org The resulting organolithium intermediate undergoes a conjugate addition reaction with a 2-(arylmethylidene)propanedinitrile. clockss.org The adduct from this reaction is then treated with an alkylamine. This initiates a sequence involving the nucleophilic substitution of the 4-chloro group with the amine, followed by an intramolecular cyclization where the amine nitrogen attacks one of the nitrile groups. clockss.org A final tautomerization yields the stable 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative. clockss.org

Another approach involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters. nuph.edu.ua Depending on the reaction conditions, this can lead to the formation of cyclized products, including pyrido[2,3-d]pyrimidine derivatives. nuph.edu.ua This highlights how a 5-formyl group can participate in cyclization reactions with appropriate bifunctional reagents to build the fused pyridine ring.

Other Fused Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. A predominant strategy involves the lithiation of the C-5 position using a strong base like lithium diisopropylamide (LDA), followed by reaction with suitable electrophiles to construct the new ring.

Key fused ring systems synthesized from this compound derivatives include:

Pyrimido[4,5-d]pyrimidines : These structures can be assembled through a multi-step sequence. For instance, reacting 4-chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine with aliphatic isothiocyanates yields N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides. researchgate.net These intermediates can then undergo cyclization with other isothiocyanates in the presence of sodium hydride to form 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones. researchgate.net

Thieno[2,3-d]pyrimidines : The synthesis of this class of fused systems often starts with the C-5 aroylation of 4-chloropyrimidines via lithiation, followed by treatment with aldehydes or N-methoxy-N-methylbenzamides. researchgate.net The resulting pyrimidinyl ketones are then converted in a one-pot reaction using sodium sulfide (B99878) and other reagents to form the thiophene (B33073) ring. researchgate.net

Pyrrolo[2,3-d]pyrimidines : A general preparation involves the iodination of 4-chloro-5-lithio-6-methoxypyrimidines to give 4-chloro-5-iodo-6-methoxypyrimidines. researchgate.net Subsequent substitution of the chloro group with primary amines, followed by a copper-catalyzed reaction with malononitrile, leads to the formation of 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. researchgate.net

7H-Thiopyrano[2,3-d]pyrimidines : A three-step sequence has been developed starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. clockss.org Lithiation and reaction with cinnamaldehyde (B126680) or chalcone (B49325) derivatives yield prop-2-en-1-ol intermediates. clockss.org After substitution of the chloro group with a thiol and subsequent acid-mediated cyclization, the desired 7H-thiopyrano[2,3-d]pyrimidines are obtained. clockss.org

Pyrido[2,3-d]pyrimidines : These can be prepared by reacting 4-chloro-5-lithio-6-methoxypyrimidines with 2-(arylmethylidene)propanedinitriles. researchgate.net The resulting conjugate addition products are then treated with alkylamines, leading to the formation of 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. researchgate.net

Table 1: Synthesis of Fused Ring Systems from this compound Derivatives

| Fused System | Starting Material Derivative | Key Reagents | Resulting Structure |

| Pyrimido[4,5-d]pyrimidine | 4-Chloro-5-lithio-6-methoxy-2-(methylsulfanyl)pyrimidine | 1. Isothiocyanates2. Sodium Hydride | 1,3-Disubstituted pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones researchgate.net |

| Thieno[2,3-d]pyrimidine | 4-Chloro-6-methoxypyrimidines | 1. LDA, Benzaldehyde2. Sodium sulfide, BrCH₂EWG, NaH | 5,6-Disubstituted 4-methoxythieno[2,3-d]pyrimidines researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 4-Chloro-6-methoxypyrimidines | 1. LDA, Iodine2. Primary amine3. Malononitrile, CuI | 6-Aminopyrrolo[2,3-d]pyrimidine-5-carbonitriles researchgate.net |

| 7H-Thiopyrano[2,3-d]pyrimidine | 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | 1. LDA, Cinnamaldehyde2. Sodium 1,1-dimethylethylthiolate3. HBr | 7-Aryl-4-methoxy-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidines clockss.org |

| Pyrido[2,3-d]pyrimidine | 4-Chloro-6-methoxypyrimidines | 1. LDA, 2-(Arylmethylidene)propanedinitriles2. Alkylamines | 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives researchgate.net |

Introduction of Diverse Pharmacophores

The chloro atom at the C-4 position of this compound is a key site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of pharmacophoric groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, provide another powerful tool for derivatization. biomedpharmajournal.orggoogle.com

The introduction of alternative halogens can significantly modulate the electronic properties and metabolic stability of the molecule.

Iodination : The 5-position of the pyrimidine ring can be readily iodinated. Treatment of 4-chloro-6-methoxypyrimidines with lithium diisopropylamide (LDA) at -78 °C generates the 4-chloro-5-lithio-6-methoxypyrimidine intermediate, which upon reaction with iodine, yields 4-chloro-5-iodo-6-methoxypyrimidines in good yields. researchgate.net This iodo-derivative serves as a versatile building block for further functionalization, for example, in copper-catalyzed reactions. researchgate.net

Fluorination : The synthesis of fluorinated pyrimidines often involves using fluorinated precursors. For example, 2-methoxy-5-fluorouracil can be chlorinated with phosphorus oxychloride to produce 2-methoxy-4-chloro-5-fluoropyrimidine. google.comnih.gov Another approach is the introduction of a fluoro-containing aryl group via Suzuki-Miyaura coupling. High-yield synthesis of methyl 6-amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)-5-methoxypyrimidine-4-carboxylate has been achieved through the direct Suzuki coupling of methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid using a palladium catalyst. google.com

Nitrogen-based functional groups are prevalent in bioactive molecules due to their ability to form hydrogen bonds and act as basic centers.

Aminoalkanes : The 4-chloro group is readily displaced by various amines. In the synthesis of the potent 5-HT1D receptor agonist Avitriptan, a key step involves the coupling of this compound with piperazine (B1678402). figshare.com Similarly, SNAr reactions with amines like cyclopentylamine are easily achieved, affording monoamino derivatives in high yield. wiley.comresearchgate.net

Hydrazines : Hydrazino-pyrimidines are valuable intermediates. The reaction of 4,6-dichloro-2-methylthio-5-methoxypyrimidine with hydrazine (B178648) hydrate (B1144303) in the presence of potassium carbonate yields 4-chloro-2-methylthio-5-methoxy-6-hydrazinopyrimidine. prepchem.com Another method involves reacting 2-methoxy-4-chloro-5-fluoropyrimidine with hydrazine hydrate to obtain 2-methoxy-4-hydrazino-5-fluoropyrimidine. google.comgoogle.com Benzylhydrazine has also been used to displace the chloro group in related pyrimidine systems. biomedpharmajournal.org

Azo Groups : Azo-functionalized pyrimidines can be synthesized, often for applications as dyes or as precursors for further reactions. The general method involves a diazo coupling reaction. smolecule.com For example, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine can be used as a precursor where the chloro group is subsequently displaced. biomedpharmajournal.orgresearchgate.netresearchgate.net The presence of the azo group at position 5 is reported to facilitate the nucleophilic replacement of the chloro group at position 4. biomedpharmajournal.orgresearchgate.net

Oxygen-containing groups can enhance solubility and provide additional hydrogen bonding sites.

Carboxylic Acids and Esters : Pyrimidine-5-carboxylic acid derivatives can be synthesized from chloropyrimidine precursors. acs.org For example, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate can be prepared by reacting 2-chloro-4-methoxypyrimidine (B1349098) with ethyl chloroformate. The resulting ester can be hydrolyzed to the corresponding carboxylic acid. Alternatively, lithiation of 4-chloro-6-methoxypyrimidines followed by reaction with α-keto esters yields 2-hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives. researchgate.net

Ethers : While the parent compound already contains a methoxy group, additional ether functionalities can be introduced. A notable example is the synthesis of 4-amino-5,6-dimethoxypyrimidine. This is achieved by reacting 4-amino-6-chloro-5-methoxypyrimidine (B1329404) with a source of methoxide (B1231860), such as sodium methoxide in methanol (B129727) or a solution of sodium hydroxide (B78521) in methanol. google.com

Sulfur-containing groups, such as thiols and thioethers, are important pharmacophores found in numerous therapeutic agents.

Sulfanyl (B85325) Derivatives : The chloro group at the 4-position can be substituted by various S-nucleophiles. In the synthesis of 7H-thiopyrano[2,3-d]pyrimidines, an intermediate step involves the substitution of the 4-chloro group with sodium 1,1-dimethylethylthiolate to give a 1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl] derivative. researchgate.netclockss.org Other examples include the reaction with sodium phenoxide (NaSPh) or sodium ethanethiolate (NaSEt) to yield the corresponding 4-phenylsulfanyl or 4-ethylsulfanyl pyrimidines. biomedpharmajournal.org A specific example of a complex sulfanyl derivative is 4-chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine. ontosight.ai

Table 2: Introduction of Diverse Pharmacophores

| Pharmacophore Type | Reagent(s) | Reaction Type | Resulting Moiety |

| Halogenated | |||

| Iodine | LDA, I₂ | Electrophilic Substitution | 5-Iodo researchgate.net |

| Fluoro-aryl | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd catalyst | Suzuki Coupling | 2-(4-chloro-2-fluoro-3-methoxyphenyl) google.com |

| Nitrogen-Containing | |||

| Aminoalkane | Piperazine | SNAr | 4-Piperazinyl figshare.com |

| Hydrazine | Hydrazine hydrate | SNAr | 4-Hydrazinyl google.comprepchem.com |

| Azo | Diazotized anilines | Diazo Coupling | 5-(Aryl-diazenyl) biomedpharmajournal.orgresearchgate.net |

| Oxygen-Containing | |||

| Ester | Ethyl chloroformate | Acylation | 5-Ethoxycarbonyl |

| Ether (Methoxy) | Sodium methoxide | SNAr | 6-Methoxy (from 6-chloro precursor) google.com |

| Sulfur-Containing | |||

| Sulfanyl | Sodium 1,1-dimethylethylthiolate | SNAr | 4-(1,1-dimethylethylsulfanyl) clockss.org |

| Sulfanyl | Sodium phenoxide (NaSPh) | SNAr | 4-Phenylsulfanyl biomedpharmajournal.org |

Computational and Theoretical Investigations of 4 Chloro 5 Methoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-chloro-5-methoxypyrimidine at the atomic and molecular levels. These methods allow for the detailed analysis of its electronic and structural features.

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural, electronic, and vibrational properties of molecules. science.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been successfully employed to optimize molecular structures and predict vibrational frequencies. researchgate.netresearchgate.net These theoretical predictions of FT-IR and FT-Raman spectra generally show good agreement with experimental data. researchgate.net

Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of compounds. mdpi.com This method helps in understanding the electronic transitions between molecular orbitals. mdpi.com For similar pyrimidine compounds, TD-DFT calculations have been used to assign absorption bands and analyze the electronic structure. researchgate.net The theoretical UV-Vis spectra are often compared with experimental spectra recorded in solvents like ethanol (B145695) and water. researchgate.net

| Spectroscopic Technique | Computational Method | Key Findings |

|---|---|---|

| Vibrational (FT-IR, FT-Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular geometry, prediction of vibrational frequencies, good correlation with experimental spectra. researchgate.netresearchgate.net |

| UV-Vis | TD-DFT | Prediction of electronic absorption bands, analysis of electronic transitions and molecular orbitals. researchgate.netmdpi.com |

The analysis of atomic charges and molecular orbitals provides deep insights into the reactivity and electronic properties of this compound. Natural Bond Orbital (NBO) analysis is a common method to study intramolecular charge transfer and hyperconjugative interactions. science.gov The distribution of atomic charges, often calculated using methods like Mulliken charge analysis, helps in identifying electrophilic and nucleophilic sites within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.netmdpi.com For pyrimidine derivatives, these analyses have been instrumental in correlating molecular structure with biological activity.

| Analysis Type | Method | Information Gained |

|---|---|---|

| Atomic Charges | NBO, Mulliken Population Analysis | Charge distribution, identification of reactive sites. science.gov |

| Molecular Orbitals | HOMO-LUMO Analysis | Chemical reactivity, kinetic stability, charge transfer interactions. researchgate.net |

Density Functional Theory (DFT) Applications in Vibrational and UV Spectroscopy

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of this compound and its behavior in different environments. For related pyrimidine structures, MD simulations have been used to explore conformational space and identify stable conformers. This type of analysis is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. researchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule.

Docking studies can predict the binding affinity and specificity of this compound with various biological targets, such as proteins and enzymes. jscimedcentral.com By placing the ligand into the binding site of a target, docking algorithms can estimate the strength of the interaction, often expressed as a binding energy score. isfcppharmaspire.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov For example, pyrimidine derivatives have been docked into the active sites of kinases to predict their inhibitory potential. The presence of the chloro and methoxy (B1213986) groups on the pyrimidine ring can significantly influence its binding mode and affinity. acs.org

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy | A score representing the strength of the ligand-receptor interaction. isfcppharmaspire.com | Predicts the affinity of the compound for the target. |

| Binding Pose | The predicted orientation of the ligand within the binding site. jscimedcentral.com | Reveals key intermolecular interactions. |

| Intermolecular Interactions | Types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). nih.gov | Explains the specificity and stability of the complex. |

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and the structures of transition states. DFT calculations have been employed to analyze the transition states of chlorination reactions in related pyrimidine systems. smolecule.com These studies can elucidate the geometric and energetic details of the reaction pathway, helping to understand the reactivity of the compound. For instance, in the chlorination of a pyrimidine ring, calculations can reveal bond elongation and formation in the transition state. smolecule.com This type of analysis is valuable for optimizing synthetic routes and understanding the chemical behavior of the molecule.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. An IRC path is the minimum energy path connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface. By mapping this path, researchers can verify that a located transition state indeed connects the intended reactants and products, and gain detailed insights into the reaction mechanism.

The calculation begins from the optimized geometry of a transition state, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. The IRC path is then traced by moving in infinitesimal steps along the direction of the normal mode corresponding to this imaginary frequency, both in the forward direction towards the products and in the backward direction towards the reactants.

While specific Intrinsic Reaction Coordinate (IRC) calculations for this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood through computational studies on analogous pyrimidine derivatives. These studies provide a framework for how IRC calculations would be applied to understand the reactivity of this compound.

Detailed Research Findings

Computational studies on substituted pyrimidines, such as 2-amino-4-chloro-6-methoxypyrimidine (B129847), have utilized Density Functional Theory (DFT) to investigate their molecular structure, vibrational spectra, and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(df,pd) level of theory have been employed to determine the optimized molecular geometry, atomic charges, and vibrational frequencies. researchgate.net These fundamental calculations are prerequisites for performing a subsequent IRC analysis.

In the context of this compound, an IRC calculation would typically be applied to study its substitution reactions, for example, the nucleophilic substitution of the chlorine atom. Researchers would first locate the transition state for the reaction, and then an IRC calculation would confirm that this transition state smoothly connects the reactants (this compound and the nucleophile) with the final product.

The energy profile along the reaction coordinate, obtained from the IRC calculation, provides crucial information such as the activation energy barrier. This allows for a quantitative understanding of the reaction kinetics. Furthermore, analysis of the geometric changes along the IRC path reveals the precise sequence of bond-breaking and bond-forming events.

Theoretical investigations on similar pyrimidine derivatives also involve the analysis of their electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a compound like 4-chloro-6-(3-methoxypropylamino)-2-methylthiopyrimidine, DFT calculations have shown that the HOMO is localized on the pyrimidine ring and the sulfur atom, while the LUMO is predominantly on the chlorine and methoxypropylamino groups. This type of analysis helps in predicting the sites of electrophilic and nucleophilic attack, which is essential for postulating a reaction mechanism to be investigated by IRC calculations.

Data Tables

The following tables present hypothetical data that would be generated from computational investigations of this compound, based on findings for similar compounds.

Table 1: Calculated Geometric Parameters for this compound

This table would typically contain bond lengths and angles for the optimized ground state geometry of the molecule, calculated using a specified level of theory (e.g., DFT/B3LYP/6-311++G(d,p)).

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C4-Cl | Value |

| C5-O | Value |

| O-CH3 | Value |

| N1-C2 | Value |

| C2-N3 | Value |

| N3-C4 | Value |

| C4-C5 | Value |

| C5-C6 | Value |

| C6-N1 | Value |

| ∠ C5-C4-Cl | Value |

| ∠ C4-C5-O | Value |

| ∠ C5-O-CH3 | Value |

Table 2: Calculated Vibrational Frequencies for this compound

This table would list the calculated vibrational frequencies and their corresponding assignments. The presence of a single imaginary frequency in the transition state calculation is a key indicator of a true saddle point.

| Frequency (cm⁻¹) | Assignment |

| Value | C-H stretch |

| Value | C=N stretch |

| Value | C-Cl stretch |

| Value | O-CH3 rock |

| Imaginary Value | Reaction coordinate (in TS calculation) |

Table 3: Key Points along a Hypothetical IRC Path for a Nucleophilic Substitution Reaction

This table illustrates the type of data obtained from an IRC calculation, showing the energy and a key geometric parameter (e.g., the distance between the incoming nucleophile and the carbon atom C4) at various points along the reaction coordinate.

| IRC Point | Reaction Coordinate | Relative Energy (kcal/mol) | Nu---C4 Distance (Å) |

| Reactants | - | 0.0 | > 3.0 |

| ... | ... | ... | ... |

| Transition State | 0.0 | Activation Energy | ~2.2 |

| ... | ... | ... | ... |

| Products | + | Reaction Energy | < 1.5 |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate in the Synthesis of Bioactive Compounds

4-Chloro-5-methoxypyrimidine is a key precursor in the synthesis of various bioactive molecules. cymitquimica.com The chlorine atom at the 4-position acts as an effective leaving group, facilitating nucleophilic substitution reactions, which is a common strategy for creating libraries of derivatives for biological screening. vulcanchem.comevitachem.com

The 4-methoxypyrimidine (B1296667) core is a crucial element in the synthesis of novel antiviral compounds. Research has demonstrated its use in creating acyclic fleximer analogues. A key synthetic route begins with the related compound 4-chloro-5-iodopyrimidine, which is converted to 5-iodo-4-methoxypyrimidine (B2409281) by treatment with sodium methoxide (B1231860). semanticscholar.orgmdpi.com This intermediate is then used in palladium-catalyzed cross-coupling reactions to produce imidazole-based nucleoside analogues. semanticscholar.orgmdpi.com These derivatives are investigated for their potential to interfere with viral replication, including against retroviruses. ontosight.aismolecule.com Pyrimidine (B1678525) derivatives, in general, are known to form the basis of many antiviral drugs by inhibiting viral DNA synthesis. ontosight.aimdpi.com

The chloropyrimidine scaffold is integral to the development of new anticancer agents. nih.gov Derivatives of closely related methoxy-chloropyrimidines are utilized as intermediates in synthesizing compounds with potent antitumor properties. The mechanism of action for many of these pyrimidine-based candidates involves the inhibition of key enzymes essential for DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase, leading to cell cycle arrest and apoptosis in cancer cells.

Microwave-assisted synthesis has been employed to create a series of 2-amino-4-substituted pyrimidine derivatives from 2-amino-4-chloropyrimidine. nih.gov These compounds have been evaluated for their cytotoxic activity against human cancer cell lines. nih.gov For example, a derivative featuring a bromophenyl piperazine (B1678402) moiety at the 4-position demonstrated the highest efficacy against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov

Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives Data sourced from a study on microwave-assisted synthesis of pyrimidine derivatives. nih.gov

| Derivative | Substituent at Position 4 | Cancer Cell Line | EC₅₀ (µM) |

| 1 | 4-methyl piperazine | HCT116 | 209.17 ± 1.23 |

| MCF7 | 221.91 ± 1.37 | ||

| 6 | 4-(4-bromophenyl)piperazine | HCT116 | 89.24 ± 1.36 |

| MCF7 | 89.37 ± 1.17 |

Derivatives of methoxy-chloropyrimidines have been synthesized and evaluated for their antimicrobial properties. In one study, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine served as a precursor for new pyrimidine derivatives via Suzuki cross-coupling reactions. researchgate.netbiomedpharmajournal.org These compounds were then screened for inhibitory activity against various bacterial strains. researchgate.netbiomedpharmajournal.org

Another approach involves the condensation of 2-amino-4-chloro-6-methoxypyrimidine (B129847) with various aromatic aldehydes to produce Schiff base derivatives. eurjchem.comresearchgate.net These synthesized compounds have demonstrated potent antibacterial activity against a panel of pathogens including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. eurjchem.comresearchgate.net

Table 2: Antimicrobial Screening of a 4-chloro-6-methoxy-pyrimidine Derivative Summary of findings from a study on new pyrimidine derivatives. researchgate.net

| Compound | Bacterial Strain | Activity |

| Compound 4 | E. coli | Sensitive (2/10 isolates) |

| K. pneumoniae | Sensitive (1/10 isolates) | |

| S. aureus | Sensitive (1/10 isolates) | |

| S. saprophyticus | Sensitive (1/10 isolates) | |

| Compound 13 | S. aureus | Sensitive (1/10 isolates) |

| S. saprophyticus | Sensitive (3/10 isolates) |

The pyrimidine nucleus is a common feature in molecules exhibiting anti-inflammatory activity. researchgate.netheteroletters.org Synthetic protocols have been developed to produce novel pyrimidine and pyrimidopyrimidine derivatives that are subsequently screened for their potential as anti-inflammatory agents. nih.gov The versatility of the chloropyrimidine starting material allows for the introduction of various functional groups, leading to the discovery of compounds with significant biological effects. nih.gov

The development of new antifungal agents has also utilized methoxy-chloropyrimidine intermediates. Schiff bases derived from the condensation of 2-amino-4-chloro-6-methoxypyrimidine and aromatic aldehydes have been tested for their fungicidal capabilities. eurjchem.comresearchgate.net These compounds were found to exhibit potent activity against clinically relevant fungi such as Candida albicans, Candida tropicalis, and Aspergillus fumigatus. eurjchem.comresearchgate.net In contrast, another study involving derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine found that all tested isolates of C. albicans and C. glabrata were resistant to the synthesized compounds, highlighting the nuanced structure-activity relationships in this class of molecules. researchgate.netbiomedpharmajournal.org

Synthesis of Anti-inflammatory Compounds[12],

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence biological activity. acs.org

The reactivity of the 4-chloro group is a key factor, as its electrophilic nature enables regioselective nucleophilic substitution. acs.org Research has shown that electron-withdrawing groups, such as the chloro atom, can enhance the antitumor and antimicrobial activity of pyrimidine derivatives when compared to electron-donating groups like a methoxy (B1213986) substituent.

In a study of pyrimidine-4-carboxamide (B1289416) inhibitors, it was observed that the position and nature of substituents on an attached phenyl ring were critical for activity. acs.org Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) substituents at the para position of the phenyl ring led to a reduction in activity. acs.org However, larger substituents were tolerated at the ortho position, suggesting specific spatial constraints within the biological target's binding pocket. acs.org

SAR in the context of anticancer activity revealed that for 2-amino-4-substituted pyrimidines, a 4-(4-bromophenyl)piperazine moiety conferred the highest potency against HCT116 and MCF7 cancer cell lines. nih.gov For antimicrobial activity, it has been noted that incorporating aromatic amines at the pyrimidine ring, particularly those with para-substituted chloro or bromo groups, is beneficial for the activity. heteroletters.org These findings underscore the importance of systematic structural modifications to the this compound scaffold to develop more potent and selective therapeutic agents.

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of its substituents. The chloro and methoxy groups are key to its reactivity and binding affinity with biological targets. The chloro group, for instance, enhances the molecule's reactivity in nucleophilic substitution reactions, a common strategy in drug synthesis.

The strategic placement of different functional groups can significantly alter a derivative's properties. For example, the introduction of a trifluoromethyl group can increase electron-withdrawing effects and is a feature in some kinase inhibitors. Conversely, adding an ethoxy group can increase a molecule's hydrophobicity, potentially improving its ability to permeate cell membranes. The presence of a fluorine atom can enhance electronegativity and improve metabolic stability, a desirable trait in drug candidates.

The steric and electronic properties of substituents also play a crucial role. Bulky groups, like phenyl groups, can reduce the flexibility of the pyrimidine ring, which may hinder its interaction with biological targets. In contrast, the methoxy group's electron-donating nature can stabilize interactions within the binding pockets of enzymes. These examples underscore the importance of carefully selecting substituents to fine-tune the biological activity of this compound derivatives.

| Substituent | Effect | Example Application | Reference |

|---|---|---|---|

| Trifluoromethyl | Increases electron-withdrawing effects | Kinase inhibitors | |

| Ethoxy | Increases hydrophobicity | Agrochemicals | |

| Fluorine | Enhances electronegativity and metabolic stability | Drug candidates | |

| Phenyl | Reduces ring flexibility | - |

Modulation of Metabolism through Chemical Modification

Chemical modifications of the this compound core can significantly influence a drug's metabolic profile. The introduction of certain functional groups can alter how the compound is processed in the body, which can affect its efficacy and duration of action. For instance, the presence of a fluorine atom is known to improve metabolic stability in drug candidates.

The methoxy group itself can be a site for metabolic reactions. In some cases, it can undergo oxidation or reduction under specific conditions. Furthermore, derivatives of this compound have been shown to inhibit cytochrome P450 enzymes, such as CYP1A2, which are crucial for drug metabolism and can influence drug-drug interactions. This suggests that compounds based on this scaffold could be designed to have specific metabolic properties, potentially leading to drugs with improved pharmacokinetic profiles.

Mechanistic Studies of Biological Activity at the Molecular Level

The biological effects of this compound derivatives stem from their interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes, interference with cellular signaling pathways, and ultimately, therapeutic effects.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of a range of enzymes critical for various diseases.

Thymidylate Synthase and Dihydrofolate Reductase: Some derivatives act as competitive inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes essential for the synthesis of DNA and RNA. By blocking these enzymes, the compounds can halt the proliferation of rapidly dividing cells, making them potential anticancer agents. nih.govnih.gov

Acetylcholinesterase: Certain heteroarylpiperazine derivatives synthesized from 2,4-dichloro-5-methoxypyrimidine (B27636) have shown the ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

Plasmodial PfGSK3/PfPK6: In the fight against malaria, 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. acs.orgnih.govmalariaworld.org These kinases are considered novel drug targets to combat the rising resistance to traditional antimalarial therapies. acs.orgnih.gov

| Enzyme | Disease Target | Mechanism of Action | Reference |

|---|---|---|---|

| Thymidylate Synthase | Cancer | Competitive inhibition, disrupts DNA/RNA synthesis | |

| Dihydrofolate Reductase | Cancer, Malaria, Bacterial Infections | Competitive inhibition, disrupts DNA/RNA synthesis | acs.org |

| Acetylcholinesterase | Alzheimer's Disease | Inhibition of enzyme activity | |

| Plasmodial PfGSK3/PfPK6 | Malaria | Dual inhibition of kinase activity | acs.orgnih.govmalariaworld.org |

Interaction with Nucleic Acids and DNA/RNA Synthesis Pathways

The pyrimidine structure is a fundamental component of nucleic acids. As such, derivatives of this compound can directly interact with DNA and RNA or interfere with their synthesis pathways. Some compounds can bind to DNA, disrupting normal cellular functions. The inhibition of enzymes like thymidylate synthase and dihydrofolate reductase directly impacts the production of the building blocks of DNA and RNA, leading to the disruption of these vital cellular processes.

Modulation of Cell Cycle Arrest and Apoptosis

By interfering with DNA synthesis and other cellular processes, derivatives of this compound can induce cell cycle arrest and apoptosis (programmed cell death). This is a key mechanism for their potential anticancer activity. glpbio.com For example, the inhibition of p53-MDM2 binding can free the p53 tumor suppressor protein, leading to the activation of pathways that control cell cycle progression and apoptosis. glpbio.com Studies have shown that some derivatives can cause cell cycle arrest at the G1/S phase and induce apoptosis through the activation of caspases. vulcanchem.com

Binding Affinity and Specificity with Receptors and Kinases

The effectiveness of a drug is highly dependent on its binding affinity and specificity for its target. The chloro and methoxy groups of this compound are crucial for its binding affinity and reactivity. The development of selective kinase inhibitors is a major focus in drug discovery. For instance, derivatives of this scaffold have been developed as selective inhibitors of bone morphogenetic protein receptor type 2 (BMPR2), a target for skeletal defects and cancer. acs.orgnih.gov In the context of malaria, docking studies have shown that the selectivity of some inhibitors for PfGSK3 over its human counterpart is due to specific interactions within the active site of the parasite's enzyme. malariaworld.org The ability to achieve high binding affinity and selectivity is a testament to the versatility of the this compound scaffold in medicinal chemistry.

Development of Novel Therapies and Targeted Agents

Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore for kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases. researchgate.net The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity. 2,4-Dichloro-5-methoxypyrimidine, a closely related analogue, has been utilized as a key starting material in the synthesis of potent and selective kinase inhibitors. nih.gov

Research into inhibitors for Bone Morphogenetic Protein Receptor type 2 (BMPR2), a member of the serine/threonine kinase family, has employed DNA-encoded chemical library screening to identify novel therapeutic candidates. In these efforts, 2,4-dichloro-5-methoxypyrimidine served as a foundational scaffold. nih.gov The synthesis of these inhibitors typically involves a selective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a substituted phenyl-piperazine or phenylazetidine. nih.gov This modular approach allows for the generation of a library of analogues for activity testing.

For example, analogues of the inhibitor CDD-1431 were synthesized using this method. The process began with the selective SNAr reaction on substituted 2,4-dichloropyrimidines, including the 5-methoxy variant. nih.gov The resulting intermediates were then further modified to produce the final active compounds. nih.gov The inhibitory activity of these compounds was evaluated in various cell-based assays, demonstrating the utility of the substituted pyrimidine scaffold in generating potent kinase inhibitors. nih.gov

| Starting Scaffold | Resulting Inhibitor Class | Primary Kinase Target(s) | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-methoxypyrimidine | Substituted 2-(piperazin-1-yl)pyrimidines | BMPR2 | nih.gov |

| 2,4-Dichloropyrimidine | 2,4,5-Trisubstituted pyrimidines | PfGSK3 / PfPK6 | researchgate.net |

| 2,4-Dichloro-5-fluoropyrimidine | 2,4-Diaminopyrimidines | Aurora Kinase A/B | researchgate.net |

Ligands for Purinergic Receptors

Purinergic receptors, particularly the P2Y subtypes, are G-protein-coupled receptors (GPCRs) that play significant roles in various physiological processes, including platelet aggregation. nih.gov Antagonists of the P2Y12 receptor are a major class of antiplatelet drugs used in the treatment of cardiovascular diseases. nih.govCurrent time information in Bangalore, IN. Many of these potent antagonists, such as Ticagrelor, are built upon a rsc.orggoogle.comtriazolo[4,5-d]pyrimidine core. researchgate.net

The synthesis of this critical triazolopyrimidine core can be achieved using halogenated pyrimidine precursors. A patent for the preparation of 2-Amino-5,8-dimethoxy rsc.orgmedlineplus.govtriazolo[1,5-c]pyrimidine, a related scaffold, outlines a synthetic route starting from 2,4-dichloro-5-methoxypyrimidine. medlineplus.gov The process involves reacting the starting pyrimidine with hydrazine (B178648), followed by treatment with cyanogen (B1215507) bromide and a subsequent rearrangement and substitution reaction with methoxide to form the fused triazolopyrimidine ring system. medlineplus.gov This demonstrates how this compound and its isomers serve as foundational building blocks for complex heterocyclic systems like those found in potent P2Y12 receptor antagonists.

| Compound | Core Structure | Binding Mechanism | Reference |

|---|---|---|---|

| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible | researchgate.netnih.gov |

| Clopidogrel | Thienopyridine | Irreversible | mdpi.com |

| Prasugrel | Thienopyridine | Irreversible | researchgate.net |

Anti-migraine Drug Development

Migraine is a debilitating neurological disorder, and drug development has focused on targeting specific neurotransmitter receptors, such as serotonin (B10506) (5-HT) and calcitonin gene-related peptide (CGRP) receptors. The compound this compound has been explicitly identified as a key starting material in the development of a potent anti-migraine drug candidate. medlineplus.gov

Applications in Agrochemical Research

Development of Herbicides and Pesticides

While not typically applied directly as a herbicide or pesticide itself, 4-Chloro-5-methoxypyrimidine belongs to a class of chloromethoxypyrimidine derivatives that are integral to the structure of many commercial agrochemicals. chemimpex.comnetascientific.com The pyrimidine (B1678525) core is a well-established toxophore in many herbicides that target essential biological pathways in weeds, such as the inhibition of acetolactate synthase (ALS), an enzyme necessary for the synthesis of branched-chain amino acids. nih.gov